(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H21NO4S It is a derivative of toluene-4-sulfonic acid and piperidine, featuring an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 1-acetyl-piperidin-3-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with 1-acetyl-piperidin-3-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 1-acetyl-piperidin-3-ylmethyl ester follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 1-acetyl-piperidin-3-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various biological pathways. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 1-acetyl-piperidin-4-yl ester
- Toluene-4-sulfonic acid ®-1-acetyl-piperidin-3-yl ester
Uniqueness
(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is unique due to its specific ester linkage and the presence of both sulfonic acid and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
The compound (1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a piperidine ring substituted at the 1-position with an acetyl group and at the 3-position with a methyl group. The sulfonate group at the 4-position of the benzene ring enhances its solubility and reactivity.
Synthesis:
The synthesis typically involves the following steps:
- Formation of the piperidine derivative: Acetylation of piperidine.
- Sulfonation: Introduction of the methylbenzenesulfonate moiety through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfonate group enhances binding affinity, potentially modulating the activity of target proteins involved in various biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against human cancer cell lines, suggesting that it may induce apoptosis through specific biochemical pathways.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial efficacy. It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains, indicating its potential as a new antimicrobial agent.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 5 µg/mL for certain strains. This suggests a promising role in developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Acetyl at position 1, methyl at position 3 | Anticancer, antimicrobial |
Piperidine | Lacks functional groups | Minimal biological activity |
Sulfonated derivatives | Varying substituents on benzene ring | Enhanced biological properties |
Properties
IUPAC Name |
(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-5-7-15(8-6-12)21(18,19)20-11-14-4-3-9-16(10-14)13(2)17/h5-8,14H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIDWGYDNHDJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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